
Methyl 3-(3,5-dinitrobenzamido)-5-phenylthiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(3,5-dinitrobenzamido)-5-phenylthiophene-2-carboxylate is a useful research compound. Its molecular formula is C19H13N3O7S and its molecular weight is 427.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Reactions
Methyl 3-(3,5-dinitrobenzamido)-5-phenylthiophene-2-carboxylate and its derivatives have been explored in various synthetic pathways, illustrating their utility in organic synthesis. For instance, the compound has been involved in the synthesis of complex molecules, demonstrating its role in constructing structurally diverse chemical entities. One notable application is its involvement in multicomponent reactions facilitated by palladium iodide, leading to the creation of functionalized isoindolinone and isobenzofuranimine derivatives. This process highlights the compound's versatility in engaging in carbonylation reactions under different conditions, yielding significant structural motifs with potential biological activity (Mancuso et al., 2014).
Supramolecular Chemistry
In supramolecular chemistry, the compound's derivatives have demonstrated the ability to form coordination assemblies and polymers. Research has shown that derivatives of this compound can participate in forming supramolecular assemblies with metals, such as Pr(III), through hydrogen bond-mediated open-frame networks. These assemblies exhibit stability and the capacity to accommodate various guest species, from simple molecules like water to more complex ones, indicating their potential in materials science and catalysis (Varughese & Pedireddi, 2005).
Chiral Separation and Analytical Applications
The structural features of this compound derivatives also lend themselves to chiral separation techniques. Studies have employed derivatives of this compound in the development of chiral stationary phases for the enantioselective recognition of various molecules. This application is crucial in pharmaceutical research, where the separation of chiral compounds is essential for drug development and quality control. The ability of these derivatives to discriminate between enantiomers underscores their value in enhancing the resolution of chiral compounds through chromatographic methods (Wolf & Pirkle, 2002).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
methyl 3-[(3,5-dinitrobenzoyl)amino]-5-phenylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O7S/c1-29-19(24)17-15(10-16(30-17)11-5-3-2-4-6-11)20-18(23)12-7-13(21(25)26)9-14(8-12)22(27)28/h2-10H,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEKGUBXDGZVUPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Tert-butyl (4aR,7aR)-4a-(hydroxymethyl)-2,3,4,5,7,7a-hexahydropyrano[2,3-c]pyrrole-6-carboxylate](/img/structure/B2522494.png)
![8-(4-chlorophenyl)-1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2522495.png)
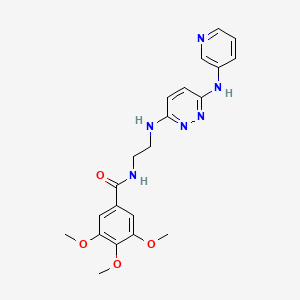
![[R,(+)]-beta-Methylcyclohexane-1-butanol](/img/structure/B2522497.png)
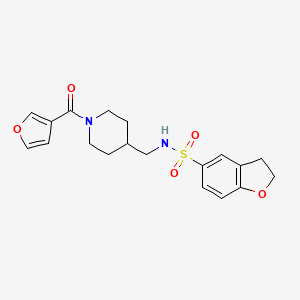
![(5,7-Diphenylpyrrolo[3,2-e]pyrimidin-4-yl)(3-pyridylmethyl)amine](/img/structure/B2522499.png)
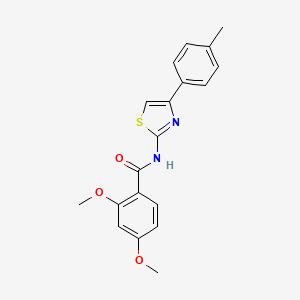
![methyl 2-(4-(N,N-dimethylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2522501.png)
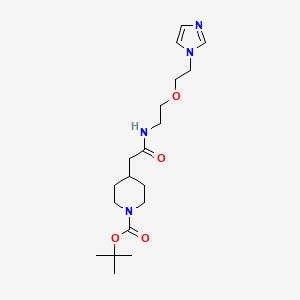
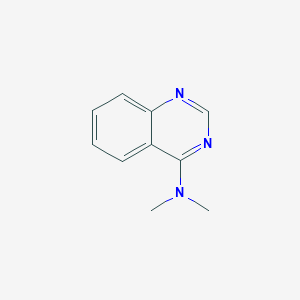
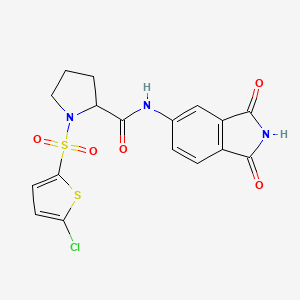
![5-Bromo-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2522508.png)
![N-mesityl-2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2522509.png)
![N-(furan-2-ylmethyl)-7-hydroxy-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2522513.png)
